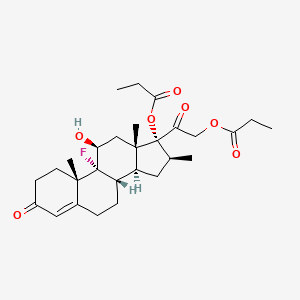

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol (FPB) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenoxy derivative of 3-butyn-2-ol, and is used as a reagent in organic synthesis and as a fluorescent probe for biological research. FPB is a versatile compound with potential uses in a variety of areas, including drug discovery, imaging, and diagnostics.

科学的研究の応用

Photoconductivity in Polymers

- Polymer Photoconductivity : Research on derivatives of poly[1-(p-methoxyphenyl)penta-1,3-diyn-5-ol] and poly[1-(p-N,N-dimethylaminophenyl)penta-1,3-diyn-5-ol], which incorporate 3,5-dinitrobenzoate groups, has demonstrated high photoconductivity. This is attributed to the conjugated main chain and electron-donating and accepting side chains, suggesting potential applications in photoconductive materials (S. Shim et al., 2000).

Fluorescent Sensors for Metal Ions

- Fluorescent Sensing of Metal Ions : A study on a new o-aminophenol-based fluorogenic chemosensor exhibits high selectivity and sensitivity toward Al³⁺ ions, highlighting its potential use in detecting metal ions in environmental and biological contexts (Xingpei Ye et al., 2014).

Supramolecular Polymers as Sensors

- Supramolecular Polymers for Nitroaromatic Detection : π-Electron rich fluorescent supramolecular polymers synthesized incorporating 2-methyl-3-butyn-2-ol groups have shown efficacy as selective fluorescent sensors for the detection of electron-deficient nitroaromatics. This has implications for security and environmental monitoring (S. Shanmugaraju et al., 2013).

Hydrogen Bonding in Co-crystals

- Hydrogen Bonding in Co-crystalline Adducts : The study of co-crystalline adducts of 3,5-dinitrobenzoic acid with other compounds has revealed intricate hydrogen-bonded and π–π-bonded structures. This research can contribute to the development of novel materials with specific molecular interactions (Graham Smith & D. Lynch, 2014).

Fluorescent Molecular Rotors

- Fluorescent Molecular Rotors for Bioimaging : The design and synthesis of fluorescent molecular rotors derived from Schiff bases containing organoboron compounds have been explored for their potential in viscosity measurement, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells (Marisol Ibarra-Rodrı Guez et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol' involves the synthesis of the starting material 3,5-dinitrobenzoic acid, which is then converted to its corresponding acid chloride. This is then reacted with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol to form the desired product.", "Starting Materials": ["4-Fluorophenol-d4", "Propargyl alcohol", "3,5-dinitrobenzoic acid", "Thionyl chloride", "Triethylamine"], "Reaction": ["Step 1: Synthesis of 3,5-dinitrobenzoic acid by nitration of benzoic acid with nitric acid and sulfuric acid", "Step 2: Conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using thionyl chloride and pyridine", "Step 3: Reaction of the acid chloride with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol in the presence of triethylamine to form the desired product"] } | |

CAS番号 |

1346599-32-3 |

分子式 |

C17H11FN2O7 |

分子量 |

378.305 |

IUPAC名 |

1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D |

InChIキー |

PSAPRZKMYHUOSK-LNFUJOGGSA-N |

SMILES |

C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-benzyl-4-[bis(trideuteriomethyl)amino]butanoate](/img/structure/B584141.png)

![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)

![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)

![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)

![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)